molecular formula C13H12N10 B11041324 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

Cat. No.: B11041324
M. Wt: 308.30 g/mol
InChI Key: HZGKKYDXOSQEPS-UHFFFAOYSA-N
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Description

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is a complex heterocyclic compound that features both pyrazole and tetrazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride or ammonium chloride.

    Coupling of Pyrazole and Tetrazole Rings: The final step involves coupling the pyrazole and tetrazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the tetrazole ring can produce primary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
  • **3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
  • **5-(4-methylphenyl)-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

Uniqueness

The presence of both pyrazole and tetrazole rings in 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C13H12N10

Molecular Weight

308.30 g/mol

IUPAC Name

5-(4-methyl-3-pyrazol-1-ylphenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole

InChI

InChI=1S/C13H12N10/c1-9-3-4-10(7-11(9)22-6-2-5-14-22)13-17-21-23(18-13)8-12-15-19-20-16-12/h2-7H,8H2,1H3,(H,15,16,19,20)

InChI Key

HZGKKYDXOSQEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NNN=N3)N4C=CC=N4

Origin of Product

United States

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